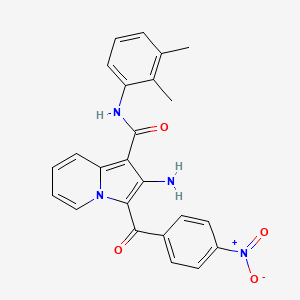

2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-14-6-5-7-18(15(14)2)26-24(30)20-19-8-3-4-13-27(19)22(21(20)25)23(29)16-9-11-17(12-10-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFENTKXIBRJTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H18N4O3

- IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, analogs of indolizine derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain indolizine derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Indolizine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-amino-N-(2,3-dimethylphenyl)-... | A549 (Lung Cancer) | 0.5 |

| 2-amino-N-(2,3-dimethylphenyl)-... | MCF7 (Breast Cancer) | 0.7 |

| 2-amino-N-(2,3-dimethylphenyl)-... | HeLa (Cervical) | 0.6 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key proteins involved in cancer progression. Specifically, it may interact with proteins such as MDM2 and XIAP, which are known to play roles in regulating apoptosis and cell survival pathways. By inhibiting these proteins, the compound could promote apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Indolizine Derivatives : A recent investigation into a series of indolizine derivatives revealed that modifications at the benzoyl position significantly enhanced anticancer activity against leukemia cell lines. The most potent derivative exhibited an IC50 value of 0.3 µM against acute lymphoblastic leukemia cells .

- Mechanistic Insights : Another study highlighted that compounds with similar structures could induce apoptosis through caspase activation pathways independent of p53 status. This suggests a broad applicability for treatment in p53-deficient cancers .

Comparison with Similar Compounds

(a) Chloro vs. Methyl Substitutions

- Electron-Withdrawing vs. The 2,3-dimethylphenyl group in the target molecule lacks chlorine’s polarity, which may reduce binding affinity to hydrophobic enzyme pockets but improve solubility.

- Positional Isomerism : The 3-chloro-2-methylphenyl (meta-chloro, ortho-methyl) and 3-chloro-4-methylphenyl (meta-chloro, para-methyl) analogs demonstrate that substituent positioning affects steric hindrance. For example, the 4-methyl group in may restrict rotational freedom compared to , altering conformational stability.

(b) Nitrobenzoyl vs. Methylbenzoyl

- The 4-nitrobenzoyl group (in and the target compound) is a strong electron-withdrawing moiety, increasing the electrophilicity of the indolizine core. In contrast, the 4-methylbenzoyl group in is electron-donating, which could reduce reactivity but enhance metabolic stability.

Molecular Weight and Functional Group Diversity

- Thiophene-Sulfonyl Derivative : This compound diverges significantly with a thiophene ring and sulfonyl group, increasing molecular weight (469.6 g/mol) and introducing sulfur-based polarity. Such structural changes suggest distinct pharmacological targets compared to nitrobenzoyl-containing indolizines.

Implications for Drug Design

- Bioavailability : The nitro group in and the target compound may enhance interaction with positively charged enzyme active sites (e.g., kinases) but could also increase cytotoxicity.

- Synthetic Feasibility : The absence of chlorine in the target compound’s 2,3-dimethylphenyl group simplifies synthesis compared to , as halogenation steps are avoided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.